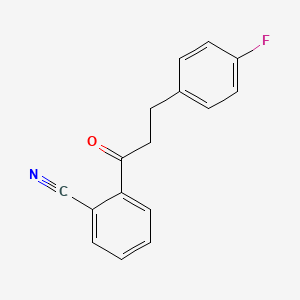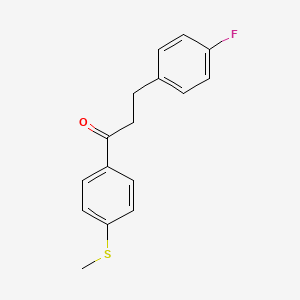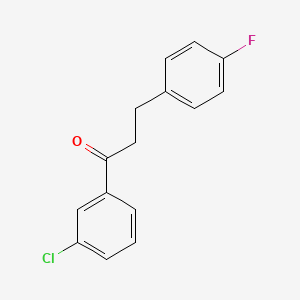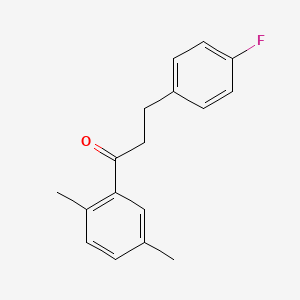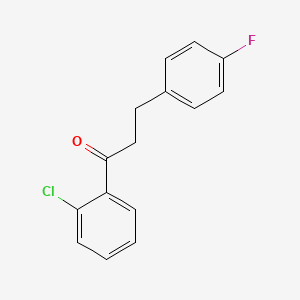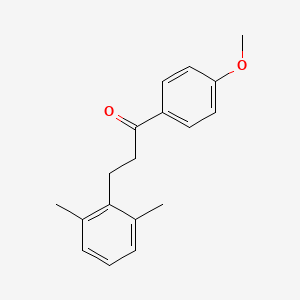
3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 2,6-dimethylphenyl group at the 3-position and a methoxy group at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 2,6-dimethylbenzene (xylene) is reacted with 4’-methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 3-(2,6-dimethylphenyl)-4’-methoxybenzoic acid.
Reduction: Formation of 3-(2,6-dimethylphenyl)-4’-methoxypropanol.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic ketones. It may also serve as a model compound for investigating the metabolic pathways of similar aromatic compounds.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be used as a lead compound for designing new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone can be utilized in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone involves its interaction with specific molecular targets. The compound’s aromatic ketone structure allows it to participate in various chemical reactions, including nucleophilic addition and electrophilic substitution. These reactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Receptors: It may interact with receptors on the cell surface, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
3-(2,6-Dimethylphenyl)-4’-methoxyacetophenone: Similar structure but with an acetophenone backbone.
3-(2,6-Dimethylphenyl)-4’-methoxybenzaldehyde: Similar structure but with a benzaldehyde backbone.
3-(2,6-Dimethylphenyl)-4’-methoxybenzoic acid: Similar structure but with a benzoic acid backbone.
Uniqueness: 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone is unique due to its propiophenone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
3-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-5-4-6-14(2)17(13)11-12-18(19)15-7-9-16(20-3)10-8-15/h4-10H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUQQCRMZMATNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644775 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-37-5 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


